1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(2-Chlorophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)piperazin-2-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated piperazine derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
1-(2-Chlorophenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. For example, it may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, thereby affecting mood and behavior .
Comparison with Similar Compounds
1-(2-Chlorophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazin-2-one hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.
1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of a chlorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and exhibit unique pharmacological effects.
Properties
IUPAC Name |
1-(2-chlorophenyl)piperazin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQUNAVTMUSZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025434 | |
Record name | 1-(2-Chlorophenyl)piperazin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146411-40-6 | |
Record name | 1-(2-Chlorophenyl)piperazin-2-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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